molecular formula C19H25NO3 B1436957 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one CAS No. 100322-43-8

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one

Cat. No. B1436957
M. Wt: 315.4 g/mol
InChI Key: WKGNBYVLCQOPIG-UHFFFAOYSA-N
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Description

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a benzoquinolizine that is 1,2,3,4,4a,9,10,10a-octahydrophenanthrene in which the carbon at position 10a is replaced by a nitrogen and which is substituted by an isobutyl group at position 2, an oxo group at position 3, and methoxy groups at positions 6 and 7 . It is also known as tetrabenzazine (TBZ) -2-one .


Synthesis Analysis

TBZ, which contains two chiral centers and is a racemic mix of two stereoisomers, is rapidly and extensively metabolized in vivo to its reduced form, 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol, also known as dihydrotetrabenazine (HTBZ) .


Molecular Structure Analysis

The molecular formula of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is C19H25NO3 . The InChI code is InChI=1S/C19H25NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-10,12,14H,5-7,11H2,1-4H3 .


Chemical Reactions Analysis

TBZ is rapidly and extensively metabolized in vivo to its reduced form, 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol, also known as dihydrotetrabenazine (HTBZ) .


Physical And Chemical Properties Analysis

The molecular weight of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is 315.4 g/mol . The XLogP3-AA is 3.4 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 4 . The exact mass is 315.18344366 g/mol . The monoisotopic mass is 315.18344366 g/mol . The topological polar surface area is 38.8 Ų . The heavy atom count is 23 . The complexity is 473 .

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including compounds like 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one, exhibit a broad spectrum of biological activities. These activities range from antimicrobial, antitumor, anti-glaucoma, to anti-diabetic effects. Such compounds are pivotal in modern therapeutics due to their potential in pharmacotherapy applications, serving as low-molecular-weight inhibitors for various diseases (Danao et al., 2021).

Synthesis Strategies for Heterocycles

Isoquinoline derivatives are synthesized using propargylic alcohols, showcasing diverse reactivities and facilitating novel synthetic strategies for constructing heterocycles. These structures are crucial in medicinal chemistry due to their extensive biological activities, indicating the significance of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one in drug discovery (Mishra, Nair, & Baire, 2022).

Natural Isoquinoline Alkaloids

Natural isoquinoline alkaloids and their N-oxides from plants exhibit confirmed antimicrobial, antitumor, and various other activities. Research on these compounds, including 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one, reveals potential new applications in drug discovery, highlighting their importance as sources of therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2015).

Therapeutic Applications of Evodiamine Derivatives

Evodiamine and its derivatives, structurally related to isoquinoline compounds, demonstrate a spectrum of pharmacological activities. These activities encompass metabolic disorder treatments, cancer, and neurological disorders, establishing the therapeutic versatility of isoquinoline derivatives including 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one (Gavaraskar, Dhulap, & Hirwani, 2015).

Antioxidant Properties and Applications

Isoquinoline derivatives, like 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one, are explored for their antioxidant properties. These properties are crucial in addressing oxidative stress-related disorders, further underscoring the potential of such compounds in therapeutic applications (de Koning, 2002).

properties

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-10,12,14H,5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGNBYVLCQOPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2=CC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Reactant of Route 2
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Reactant of Route 3
Reactant of Route 3
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Reactant of Route 4
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Reactant of Route 5
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Reactant of Route 6
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one

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